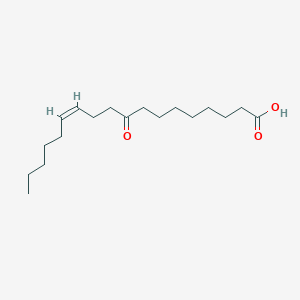

12-Octadecenoic acid, 9-oxo-, (12Z)-

Description

Context within Specialized Lipid Metabolism and Oxylipin Research

12-Octadecenoic acid, 9-oxo-, (12Z)- is an oxylipin, a class of oxygenated fatty acids that are involved in a wide array of biological processes. Oxylipins are formed from the oxidation of polyunsaturated fatty acids and play significant roles in signaling pathways related to inflammation, tissue repair, and plant defense. This particular compound is a derivative of linoleic acid, an essential omega-6 fatty acid.

Within the broader field of lipid metabolism, research into oxo-octadecadienoic acids (oxo-ODEs) has revealed their importance as signaling molecules. While extensive research has been conducted on various isomers of oxo-ODEs, the specific biological role of the (12Z)- isomer of 9-oxo-12-octadecenoic acid is an emerging area of investigation. Studies on related isomers have demonstrated significant biological activities, including the regulation of gene expression and cellular metabolism. For instance, the 9-oxo-10(E),12(E)-octadecadienoic acid isomer, found in tomatoes, has been identified as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govcaymanchem.com PPARα is a key regulator of lipid metabolism, and its activation can lead to a decrease in triglyceride accumulation in hepatocytes. nih.govcaymanchem.com

The study of 12-Octadecenoic acid, 9-oxo-, (12Z)- is situated within the context of understanding how specific structural variations of oxylipins determine their biological function. The position of the oxo group and the configuration of the double bonds are critical determinants of their interaction with cellular receptors and enzymes. As research in lipidomics continues to advance, the specific roles of less-studied isomers like 12-Octadecenoic acid, 9-oxo-, (12Z)- are beginning to be elucidated, contributing to a more comprehensive understanding of lipid-based signaling networks.

Isomeric Considerations and Related Oxo-Octadecadienoic Acids

The biological activity of oxo-octadecadienoic acids is highly dependent on their isomeric form. The position of the ketone group and the geometry (cis or trans) of the double bonds significantly influence their biological effects.

Table 1: Comparison of 9-oxo-Octadecadienoic Acid Isomers

| Isomer | Natural Source(s) | Known Biological Activity |

| 9-oxo-10(E),12(E)-octadecadienoic acid | Tomato, Eggplant Calyx | Potent PPARα agonist, decreases triglyceride accumulation; Induces apoptosis in human ovarian cancer cells. nih.govcaymanchem.comnih.gov |

| 9-oxo-10(E),12(Z)-octadecadienoic acid | Glycine max (Soybean), Capsicum annuum (Pepper) | Metabolite of 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov |

| 12-Octadecenoic acid, 9-oxo-, (12Z)- | Ipomoea nil (Morning Glory), Plantago ovata (Blond Psyllium) | Biological activity is currently under investigation. |

Other related oxo-octadecadienoic acids also exhibit significant biological activities:

13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE): This isomer has been found in various plants, including Carthamus oxyacantha and Glycine max. nih.gov Research has shown that it can suppress cancer cell proliferation and induce apoptosis in breast cancer stem cells. nih.gov It also exhibits anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK. mdpi.com Like its 9-oxo counterparts, it can also act as a PPARα agonist. nih.gov

10-oxo-12(Z)-octadecenoic acid: This metabolite of linoleic acid is produced by gut lactic acid bacteria. nih.gov It has been shown to enhance energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1). nih.govcaymanchem.com Dietary intake of this compound has been linked to reduced weight gain and adipose tissue weight in mice fed a high-fat diet. caymanchem.com

The diverse biological activities of these related oxo-octadecadienoic acids underscore the importance of isomeric specificity in lipid signaling. While the functions of some isomers are well-documented, the specific roles of 12-Octadecenoic acid, 9-oxo-, (12Z)- remain an active area of research.

Structure

3D Structure

Properties

CAS No. |

112543-32-5 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(Z)-9-oxooctadec-12-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6- |

InChI Key |

BKJBXNYJVJPQLE-VURMDHGXSA-N |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCC(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Biological Occurrence and Natural Distribution Profiles

Phytochemical Presence in Plant Species

The presence of this oxo-fatty acid has been investigated in several plant species, revealing its distribution in various plant tissues.

Currently, there is no direct scientific literature that explicitly reports the isolation or identification of 12-Octadecenoic acid, 9-oxo-, (12Z)- specifically from Ipomoea nil (Morning Glory). Phytochemical analyses of Ipomoea species have identified various other classes of compounds, including alkaloids, flavonoids, and other fatty acids, but not the specific oxo-fatty acid . nih.govnih.gov

Research on the seed oil of Plantago ovata (psyllium) has indicated the presence of novel oxo fatty acids. A study published in 1987 reported the discovery of a new oxo fatty acid in Plantago ovata seed oil, alongside the known 9-hydroxyoctadec-cis-12-enoic acid. plantfadb.org While this points to the existence of oxo-fatty acids in this plant, further detailed analysis from the study is required to confirm if the identified compound is specifically 12-Octadecenoic acid, 9-oxo-, (12Z)-. Broader fatty acid profiles of Plantago ovata seeds have detailed the presence of common fatty acids like linoleic and oleic acid but have not consistently reported on its oxo-derivatives. tandfonline.comresearchgate.netresearchgate.netcerealsgrains.org

The presence of 9-oxo-octadecadienoic acid (9-Oxo-ODE), an isomer of the target compound, has been reported in Glycine max (soybean). nih.gov Research has shown that crude soy extracts can catalyze the conversion of 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid into 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid. nih.govresearchgate.net Furthermore, studies on soybean phosphatidylcholines have identified a range of oxygenated fatty acids, including 13-oxo-9,11- and 9-oxo-10,12-octadecadienoates. researchgate.net These findings suggest that the enzymatic machinery for producing such oxo-fatty acids is present in soybeans.

In Capsicum annuum (red pepper), research has led to the isolation and identification of isomers of 9-oxo-octadecadienoic acid. Specifically, (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids have been identified as active principles in methanol (B129727) extracts of red pepper. nih.gov These compounds were noted for their inhibitory activity on acetyl-CoA carboxylase.

Research has identified several oxo-fatty acid isomers in tomato (Lycopersicon esculentum) and eggplant (Solanum melongena).

In tomatoes, both 9-oxo- and 13-oxo-octadecadienoic acids (oxo-ODAs) have been found, with their concentrations being highest in the fruit peel. tandfonline.comresearchgate.net The formation of these compounds increases upon homogenization of the tomato fruit. tandfonline.com Studies have identified specific isomers such as 9-Oxo-(10E,12E)-octadecadienoic acid and 9-Oxo-(10E,12Z)-ODA in various tomato samples. nih.govtandfonline.comnih.govresearchgate.net These compounds have been noted for their stability under heat and acidic conditions. nih.govtandfonline.com

In eggplant, 9-Oxo-(10E,12E)-octadecadienoic acid has been isolated from the calyx. nih.gov The fatty acid profile of eggplant seeds is predominantly composed of linoleic acid, oleic acid, and palmitic acid. larodan.comresearchgate.net The presence of lipoxygenase in eggplant suggests a pathway for the formation of hydroperoxy fatty acids, which are precursors to oxo-fatty acids. nih.gov

The following table summarizes the identified oxo-fatty acid isomers in these plant species.

Table 1: Oxo-Fatty Acid Isomers in Selected Plant Species

| Plant Species | Identified Oxo-Fatty Acid Isomers |

|---|---|

| Glycine max (Soybean) | 9-oxo-10,12-octadecadienoates, 13-oxo-9,11-octadecadienoates |

| Capsicum annuum (Red Pepper) | (E,E)-9-oxooctadeca-10,12-dienoic acid, (E,Z)-9-oxooctadeca-10,12-dienoic acid |

| Lycopersicon esculentum (Tomato) | 9-oxo-octadecadienoic acid, 13-oxo-octadecadienoic acid, 9-Oxo-(10E,12E)-octadecadienoic acid, 9-Oxo-(10E,12Z)-octadecadienoic acid |

| Solanum melongena (Eggplant) | 9-Oxo-(10E,12E)-octadecadienoic acid |

Detection in Fermented Products as Metabolic Indicators

Oxo-fatty acids are emerging as significant metabolic indicators in the context of fermentation. While direct evidence for "12-Octadecenoic acid, 9-oxo-, (12Z)-" in a wide range of fermented foods is still under investigation, related compounds have been identified as products of microbial metabolism, particularly by lactic acid bacteria.

Role as an Oxidative Metabolite and Potential Aging Marker in Baijiu

The aging process is crucial for developing the characteristic flavor and quality of Baijiu, a traditional Chinese distilled liquor. During storage, a complex series of chemical reactions occurs, including oxidation, which contributes to the evolving sensory profile of the beverage. nih.govresearchgate.net Linoleic acid, a polyunsaturated fatty acid present in the raw materials used for Baijiu production, such as sorghum, wheat, and corn, is a key precursor to various oxidative metabolites. researchgate.net

Recent research has focused on identifying reliable metabolic indicators to determine the age of Baijiu. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify several oxidative metabolites derived from linoleic acid in Baijiu. researchgate.net Among the compounds analyzed was 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE), a geometric isomer of the subject compound.

The findings from this study indicated a clear correlation between the concentration of these oxidative products and the storage time of the liquor. Specifically, in strong aroma Baijiu, a significant positive correlation was observed between the levels of 9-OxoODE and the aging duration. researchgate.net This suggests that 9-OxoODE, and potentially other related oxo-fatty acids, could serve as valuable aging markers for authenticating the age of Baijiu. researchgate.net The accumulation of these compounds is a direct result of the slow oxidation of fatty acids present in the liquor over time. nih.govresearchgate.net

Table 1: Linoleic Acid-Derived Oxidative Metabolites in Baijiu

| Compound | Role in Baijiu Aging | Correlation with Aging Time (Strong Aroma Baijiu) |

| 9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE) | Potential Aging Marker | Significant Positive Correlation |

| 9,12,13-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHOME) | Potential Aging Marker | Significant Positive Correlation |

| 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME) | Potential Aging Marker | Significant Positive Correlation |

| 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE) | Oxidative Metabolite | Not specified as significant |

| 13-hydroxyoctadeca-(9Z,11E)-octadecadienoic acid (13-HODE) | Oxidative Metabolite | Not specified as significant |

| Data sourced from a study on linoleic acid oxides in Baijiu. researchgate.net |

Microbial Production and Metabolism

Generation by Gut Microbiota from Linoleic Acid

The human gut microbiota is known to metabolize dietary lipids, such as linoleic acid, into a variety of bioactive fatty acid metabolites. These metabolites can influence the host's physiology and energy metabolism. nih.gov While direct evidence for the production of 12-Octadecenoic acid, 9-oxo-, (12Z)- by gut bacteria is specific, extensive research has been conducted on the closely related isomer, 10-oxo-12(Z)-octadecenoic acid, also known as KetoA. nih.gov

Studies have demonstrated that certain strains of lactic acid bacteria present in the gut can convert linoleic acid into KetoA. nih.gov This bioconversion is a multi-step process. It is understood that KetoA is formed from linoleic acid via a 10-hydroxy-12(Z)-octadecenoic acid intermediate, a reaction catalyzed by conjugated linoleic acid dehydrogenase (CLA-DH). This metabolic activity by the gut microbiota can regulate the host's energy metabolism. nih.gov It is plausible that similar enzymatic pathways within the gut microbiota could lead to the generation of 12-Octadecenoic acid, 9-oxo-, (12Z)- from linoleic acid precursors.

Table 2: Microbial Metabolites of Linoleic Acid

| Precursor | Key Intermediate | Final Product (Example) | Producing Microorganism (Example) |

| Linoleic Acid | 10-hydroxy-12(Z)-octadecenoic acid | 10-oxo-12(Z)-octadecenoic acid (KetoA) | Lactic acid bacteria |

| This table illustrates the pathway for a related isomer, KetoA. nih.gov |

Fungal Enzymatic Pathways for Oxo-Fatty Acid Synthesis

Fungi possess diverse enzymatic pathways for the oxygenation of polyunsaturated fatty acids like linoleic acid, leading to the synthesis of a wide array of oxylipins, including oxo-fatty acids. The biosynthesis of these compounds, collectively known as octadecanoids in the case of 18-carbon fatty acids, often begins with the action of lipoxygenase (LOX) enzymes.

Fungal lipoxygenases can introduce molecular oxygen into linoleic acid at specific positions, forming hydroperoxy fatty acids. For the synthesis of a 9-oxo fatty acid, a 9-hydroperoxyoctadecadienoic acid (9-HPODE) intermediate would be formed. This hydroperoxide can then be further metabolized through various enzymatic routes. One such pathway involves a hydroperoxide lyase (HPL), which cleaves the hydroperoxide, or an allene (B1206475) oxide synthase (AOS) followed by subsequent reactions. The resulting intermediates can then be converted to the final oxo-fatty acid product. The specifics of these pathways can vary between different fungal species.

Table 3: General Fungal Enzymatic Pathway for Oxo-Fatty Acid Synthesis

| Step | Enzyme Family | Substrate | Product |

| 1 | Lipoxygenase (LOX) | Linoleic Acid | Hydroperoxyoctadecadienoic Acid (e.g., 9-HPODE) |

| 2 | Various (e.g., Hydroperoxide Lyase, Allene Oxide Synthase) | Hydroperoxyoctadecadienoic Acid | Various intermediates |

| 3 | Various (e.g., Dehydratases, Reductases) | Intermediates | Oxo-Fatty Acid |

| This table outlines a generalized pathway for the fungal synthesis of oxo-fatty acids. |

Biosynthetic Pathways and Enzymatic Transformations

Endogenous Metabolic Derivations in Biological Systems

In biological systems, these oxo fatty acids are typically derived from hydroxylated precursors through oxidative processes.

The immediate precursor to 9-oxo-octadecadienoic acid is 9-hydroxyoctadecadienoic acid (9-HODE). 9-HODE can be further metabolized into its ketone derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE). wikipedia.org This conversion represents a key step in the metabolic cascade of oxidized linoleic acid metabolites (OXLAMs). These OXLAMs, including both the hydroxy and oxo forms, are often studied collectively due to their interrelated roles in biological signaling. wikipedia.org

The transformation of 9-HODE to 9-oxo-ODE is catalyzed by dehydrogenase enzymes. It is proposed that a hydroxy-fatty-acid dehydrogenase is responsible for this oxidation. wikipedia.org This is analogous to the conversion of other hydroxy fatty acids, such as 13-HODE, to their corresponding oxo derivatives (13-oxo-ODE), a reaction catalyzed by 13-HODE dehydrogenase. wikipedia.orgnih.gov

The entire pathway originates from the oxidation of linoleic acid, an essential polyunsaturated fatty acid. nih.gov This oxidation can occur through both enzymatic action and non-enzymatic processes driven by reactive oxygen species, particularly under conditions of oxidative stress. wikipedia.orgnih.gov The initial products are hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE), which are then rapidly reduced to form 9-HODE. wikipedia.orgnih.gov This process is a significant source of a variety of oxidized linoleic acid derivatives, including hydroxyoctadecadienoic acids and their subsequent oxo-octadecadienoic acid products. nih.gov

Enzymatic Synthesis Mechanisms in Diverse Organisms

The enzymatic machinery for producing oxo fatty acids is found across different kingdoms of life, including plants and microbes, where these compounds play diverse physiological roles.

In plants, the synthesis of oxo fatty acids is a key part of the lipoxygenase (LOX) pathway, which generates a broad class of signaling molecules known as oxylipins. nih.govgsartor.org The process is initiated by LOX enzymes (specifically 9-LOX) that oxygenate linoleic acid or α-linolenic acid to form 9-hydroperoxy fatty acids. nih.govresearchgate.net

These hydroperoxides are substrates for various enzymes, including allene (B1206475) oxide synthase (AOS). nih.govresearchgate.net The 9-AOS pathway can lead to the formation of unstable allene oxides, which are then converted, often non-enzymatically, into α-ketols. nih.gov One such product is 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (also known as 9,10-KOMA). nih.gov This pathway highlights how the LOX cascade generates a diverse array of structurally distinct oxylipins from a common precursor. nih.govnih.gov

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Linoleic Acid | 9-Lipoxygenase (9-LOX) | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) | nih.govresearchgate.net |

| 2 | 9-HPODE | Allene Oxide Synthase (AOS) | Unstable Allene Oxide | nih.govresearchgate.net |

| 3 | Unstable Allene Oxide | Non-enzymatic Hydrolysis | 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9,10-KOMA) | nih.gov |

Microorganisms possess distinct enzymatic pathways for the production of oxo fatty acids.

Certain gut bacteria, such as Lactobacillus plantarum, utilize a linoleate (B1235992) hydratase (also known as CLA-HY) to convert linoleic acid into 10-hydroxy-cis-12-octadecenoic acid (HYA). researchgate.net This hydroxy fatty acid is subsequently oxidized to 10-oxo-cis-12-octadecadienoic acid (KetoA), demonstrating a microbial route to oxo fatty acid synthesis. researchgate.netnih.gov

In pathogenic fungi, complex fusion enzymes known as linoleate dioxygenase-cytochrome P450 (DOX-CYP) proteins are involved. nih.govnih.gov The dioxygenase (DOX) domain first oxidizes linoleic acid to a hydroperoxy metabolite. nih.gov This intermediate is then transformed by the cytochrome P450 (CYP) domain into various products, including α-ketols. nih.govnih.gov For instance, the 8R-DOX-AOS from Coccidioides immitis can lead to the formation of 8S-hydroxy-9-oxo-12Z-octadecenoic acid, while the 8S-DOX-AOS from Zymoseptoria tritici can produce 8R-hydroxy-9-oxo-12Z-octadecenoic acid. nih.gov Another enzyme, 8S-DOX-AOS, can convert 9S-HPODE into the α-ketol 9-hydroxy-10-oxo-12Z-octadecenoic acid. nih.gov

| Organism Type | Enzyme System | Key Reaction | Final Oxo-FA Product Example | Reference |

|---|---|---|---|---|

| Bacteria (e.g., Lactobacillus) | Linoleate Hydratase (CLA-HY) & Dehydrogenase | Hydration of linoleic acid followed by oxidation | 10-oxo-cis-12-octadecadienoic acid (KetoA) | researchgate.netnih.gov |

| Fungi (e.g., C. immitis) | DOX-CYP Fusion Proteins (e.g., 8R-DOX-AOS) | Dioxygenation of linoleic acid followed by P450-catalyzed transformation | 8S-hydroxy-9-oxo-12Z-octadecenoic acid | nih.gov |

| Fungi (e.g., Z. tritici) | DOX-CYP Fusion Proteins (e.g., 8S-DOX-AOS) | Conversion of 9S-HPODE | 9-hydroxy-10-oxo-12Z-octadecenoic acid | nih.gov |

Biotransformation of Precursor Fatty Acids

The primary precursor for the biosynthesis of 9-oxo-octadecadienoic acids is linoleic acid. wikipedia.org Various enzymes can act on linoleic acid to produce hydroxylated intermediates, which are subsequently oxidized to their corresponding keto forms. Lipoxygenases and cytochrome P450 enzymes can convert linoleic acid into mono-hydroxyl products, including 9-hydroxyoctadecadienoic acid (9-HODE). wikipedia.org This intermediate is then enzymatically oxidized to 9-oxo-octadecadienoic acid (9-oxo-ODE). wikipedia.orgnih.gov

| Precursor Fatty Acid | Intermediate Product | Final Keto-Fatty Acid Product | Key Enzymes/Organisms | Reference |

|---|---|---|---|---|

| Linoleic Acid | 9-Hydroxyoctadecadienoic acid (9-HODE) | 9-Oxo-octadecadienoic acid (9-oxo-ODE) | Lipoxygenase, Dehydrogenases | wikipedia.orgnih.gov |

| Linoleic Acid | 10-Hydroxy-12(Z)-octadecenoic acid | 10-Oxo-12(Z)-octadecenoic acid | Gut Lactic Acid Bacteria (e.g., Lactobacillus) / Conjugated linoleic acid dehydrogenase (CLA-DH) | bertin-bioreagent.comnih.gov |

| Oleic Acid | 10-Hydroxystearic acid | 10-Ketostearic acid | Micrococcus luteus, Stenotrophomonas maltophilia / Oleate Hydratase, Alcohol Dehydrogenase | mdpi.comnih.govresearchgate.net |

Non-Enzymatic Formation Pathways and Oxidative Degradation Products

Beyond specific enzymatic routes, (12Z)-9-oxo-12-octadecenoic acid can be formed through non-enzymatic chemical reactions, primarily driven by oxidative stress. These pathways involve the reaction of precursor fatty acids with reactive oxygen species.

Free-Radical and Singlet-Oxygen Initiated Oxidation of Precursors

Linoleic acid is highly susceptible to oxidation due to its bis-allylic hydrogen atoms. rsc.org Free-radical-mediated oxidation (autoxidation) can be initiated by species like hydroxyl radicals, leading to a cascade of reactions that produce lipid hydroperoxides. nih.govnih.gov These hydroperoxides are unstable and can decompose into a variety of secondary products, including aldehydes and oxocarboxylic acids such as 9-oxo-octadecadienoic acid. rsc.orgnih.gov

Alternatively, oxidation can be initiated by singlet oxygen (¹O₂), a non-radical, electronically excited state of molecular oxygen. nih.govjst.go.jp Singlet oxygen reacts directly with the double bonds of unsaturated fatty acids like oleic and linoleic acid in an "ene" reaction to form specific allylic hydroperoxides. google.comresearchgate.net For linoleic acid, this results in the formation of hydroperoxides at positions 9, 10, 12, and 13. Subsequent decomposition or rearrangement of the 9-hydroperoxy-octadecadienoic acid intermediate can yield 9-oxo-octadecadienoic acid. This pathway has been demonstrated to occur in biological systems, such as the skin of live mice exposed to UVA radiation. nih.govresearchgate.net

Identification as Degradation Products in Physiological Contexts

The presence of 9-oxo-octadecadienoic acids has been confirmed in physiological contexts, often as a marker of oxidative stress and lipid peroxidation. Research has identified 9-keto-10E,12Z-octadecadienoic acid in the membranes of intact rabbit reticulocytes and rat liver mitochondrial membranes that were oxygenated by reticulocyte lipoxygenase. nih.gov It is proposed that these keto dienoic acids are formed from the decomposition of hydroperoxy polyenoic fatty acids generated by lipoxygenase activity on membrane lipids. nih.gov In these reticulocyte membranes, up to 2% of the linoleic acid residues were found to be converted into their 9- and 13-keto derivatives, with the vast majority (up to 90%) remaining esterified within the membrane lipids. nih.gov The detection of these compounds in biological membranes underscores their role as stable end-products of lipid oxidation in vivo.

| Formation Pathway | Initiating Species | Precursor | Key Findings | Reference |

|---|---|---|---|---|

| Free-Radical Oxidation | Hydroxyl Radicals (e.g., from Fenton reaction) | Linoleic Acid | Generates a variety of breakdown products, including short-chain oxocarboxylic acids. | rsc.orgnih.gov |

| Singlet-Oxygen Oxidation | Singlet Oxygen (¹O₂) | Oleic Acid, Linoleic Acid | Forms specific hydroperoxide isomers that can decompose to keto-acids. Occurs in skin of live animals. | nih.govjst.go.jpgoogle.com |

| Physiological Degradation | Lipoxygenase / Reactive Oxygen Species | Membrane-bound Linoleic Acid | Identified as 9-keto-10E,12Z-octadecadienoic acid in reticulocyte and mitochondrial membranes. | nih.gov |

Molecular Mechanisms and Associated Signaling Pathways

General Mechanisms of Cellular Signaling Involvement

Oxidized fatty acids, including various isomers of 9-oxo-octadecadienoic acid, are bioactive lipid mediators that can influence a variety of cellular signaling cascades. Their mechanisms often involve the modulation of key signaling pathways that regulate inflammation, cell proliferation, and cell death.

For instance, related oxo-octadecenoic acids have been shown to exert anti-inflammatory effects by intervening in critical inflammatory pathways. One such mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway mdpi.com. This is achieved by preventing the phosphorylation and subsequent degradation of inhibitor of kappa B alpha (IκB-α), which keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes mdpi.comnih.gov.

Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling pathways mdpi.comnih.gov. Research on the isomer 8-oxo-9-octadecenoic acid demonstrated a reduction in the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in macrophage cells stimulated with lipopolysaccharide (LPS) nih.gov. By suppressing these pathways, oxo-fatty acids can down-regulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines nih.gov.

Receptor Activation and Transcriptional Regulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation nih.gov. While direct evidence for 12-Octadecenoic acid, 9-oxo-, (12Z)- as a PPARγ agonist is not extensively documented, studies on structurally similar compounds suggest this is a plausible mechanism. PPARγ is known to serve as a receptor for various fatty acid metabolites, including 13-oxo-octadecadienoic acid nih.gov.

Research into other classes of modified fatty acids has shown affinity for PPARγ. For example, α-chlorofatty acids can activate PPARγ, although to a lesser extent than they activate PPARα nih.gov. Comprehensive analyses of hydroxyoctadecadienoic acids (HODEs), the reduced precursors to oxo-octadecadienoic acids, reveal that different isomers possess varying abilities to bind to and activate PPARγ nih.gov. Specifically, 10- and 12-(Z,E)-HODEs were found to exert PPARγ agonist activity nih.gov. This suggests that the positioning of functional groups and double bonds is critical for receptor interaction and that certain oxo-octadecadienoic acid isomers may act as ligands for PPARγ, thereby regulating the transcription of target genes involved in metabolic and inflammatory processes.

In contrast to PPARγ, the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by isomers of 9-oxo-octadecadienoic acid is well-established. The isomer 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, has been identified as a potent PPARα agonist caymanchem.comnih.gov. PPARα is a key transcriptional regulator of lipid metabolism, primarily in the liver, where it promotes the breakdown of fatty acids researchgate.net.

Studies using mouse primary hepatocytes have shown that 9-oxo-10(E),12(E)-octadecadienoic acid significantly increases the mRNA expression of PPARα target genes nih.gov. These genes are involved in critical metabolic processes such as fatty acid oxidation and oxygen consumption nih.gov. By activating PPARα, this compound effectively enhances the catabolism of lipids, which leads to a notable inhibition of cellular triglyceride accumulation in hepatocytes nih.gov. The activation of PPARα by 9-oxo-10(E),12(E)-octadecadienoic acid occurs at concentrations of 10-20 µM caymanchem.com. This mechanism highlights the potential of this class of compounds to ameliorate abnormalities in lipid metabolism through direct interaction with the PPARα nuclear receptor nih.gov. Another related isomer, 13-oxo-9E,11E-octadecadienoic acid, also derived from tomato juice, is another potent PPARα activator medchemexpress.com.

Modulation of Specific Cellular Processes

Isomers of 9-oxo-octadecadienoic acid have demonstrated significant anti-cancer activity by inducing apoptosis, or programmed cell death, in various cancer cell lines. Research has shown that a combination of 9-oxo-(10E, 12Z)-octadecadienoic acid and 9-oxo-(10E,12E)-octadecadienoic acid can suppress the proliferation of human cervical cancer cell lines (HeLa and SiHa) in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) between 25–50 µM. Flow cytometry analysis confirmed that this suppression of proliferation is due to the induction of apoptosis.

Further investigation into the apoptotic mechanism, specifically of 9-oxo-(10E,12E)-octadecadienoic acid in human ovarian cancer (HRA) cells, revealed that it operates via the mitochondrial pathway. Treatment with this compound led to several key apoptotic events:

DNA Fragmentation : A hallmark of late-stage apoptosis.

Increased Caspase-3/7 Activity : Activation of these executioner caspases is critical for dismantling the cell.

Dissipation of Mitochondrial Membrane Potential : This indicates mitochondrial dysfunction, a point of no return in the apoptotic process.

Release of Cytochrome c : Cytochrome c is released from the mitochondria into the cytosol, where it triggers the caspase cascade.

Regulation of Bcl-2 Family Proteins : A dose-dependent down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax was observed.

| Compound Isomer | Cancer Cell Line | Observed Effect | Key Mechanism | IC50 (µM) |

|---|---|---|---|---|

| 9-oxo-(10E, 12Z)-octadecadienoic acid | HeLa, SiHa (Cervical Cancer) | Suppressed Proliferation, Induced Apoptosis | Alteration of p53 and cell cycle pathways | 25-50 |

| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (Ovarian Cancer) | Induced Apoptosis | Mitochondrial pathway (Bax/Bcl-2 modulation, Cytochrome c release) | Not Specified |

Beyond inducing apoptosis, 9-oxo-octadecadienoic acid isomers also exert anti-proliferative effects by altering cell cycle progression. Transcriptome and proteomics analyses have revealed that treatment of cervical cancer cells with these compounds significantly alters gene and protein expression related to the cell cycle and the p53 tumor suppressor pathway.

The primary effect on the cell cycle is an arrest in the G0-G1 phase, which is accompanied by a corresponding decrease in the number of cells in the S (synthesis) and G2-M (mitosis) phases. This cell cycle arrest is mechanistically linked to a significant decrease in the protein and mRNA expression of Cyclin-Dependent Kinase 1 (CDK1), a key regulator required for entry into mitosis.

Furthermore, the alteration of the p53 pathway appears to be connected to the underlying cause of these cervical cancers: Human Papillomavirus (HPV). The compounds were found to reduce the expression of HPV oncoproteins E6 and E7 in a concentration-dependent manner. These viral oncoproteins are known to promote cancer by targeting tumor suppressor proteins, including p53, for degradation. By reducing the levels of E6 and E7, the 9-oxo-octadecadienoic acid isomers may restore the function of the p53 pathway, contributing to cell cycle arrest and apoptosis.

| Compound Isomer(s) | Cellular Process | Molecular Target | Observed Outcome |

|---|---|---|---|

| 9-oxo-(10E, 12Z)- and 9-oxo-(10E,12E)-octadecadienoic acid | Cell Cycle Progression | Cyclin-Dependent Kinase 1 (CDK1) | Decreased mRNA and protein expression, leading to G0/G1 phase arrest |

| p53 Pathway | HPV Oncoproteins E6/E7 | Decreased mRNA expression, potentially stabilizing p53 function |

Impact on Cyclin-Dependent Kinase 1 (CDK1) Protein Expression

Recent research has illuminated the role of related 9-oxo-octadecadienoic acids (9-oxo-ODAs) in cellular proliferation, specifically through their interaction with key cell cycle regulators. Studies investigating the antitumor effects of 9-oxo-(10E, 12Z)-octadecadienoic acid and 9-oxo-(10E,12E)-octadecadienoic acid on human cervical cancer cells (HeLa and SiHa) have demonstrated a significant suppression of cancer cell growth. nih.gov

The mechanism underlying this effect involves the modulation of the cell cycle pathway. nih.gov Comprehensive transcriptome and proteomics analyses revealed that treatment with 9-oxo-ODAs leads to a notable decrease in the protein expression of Cyclin-Dependent Kinase 1 (CDK1). nih.gov CDK1 is a critical kinase that, in complex with its regulatory cyclin partners, drives the cell through the G2 phase and into mitosis. By downregulating its expression, 9-oxo-ODAs can induce cell cycle arrest.

Further molecular analysis confirmed these findings, showing that 9-oxo-ODAs reduce the messenger RNA (mRNA) expression of CDK1 in a concentration-dependent manner. nih.gov This effect was also observed in ex vivo human cervical cancer tissues, where treatment with 9-oxo-ODAs resulted in decreased CDK1 expression and a corresponding increase in markers of apoptosis, such as cleaved caspase 3. nih.gov These findings establish a clear link between 9-oxo-ODAs and the inhibition of CDK1 expression, identifying a key mechanism for their anti-proliferative activity. nih.gov

Table 1: Effect of 9-oxo-ODAs on CDK1 Expression in Human Cervical Cancer Cells

| Cell Line | Analyte | Method | Observed Effect |

|---|---|---|---|

| HeLa, SiHa | CDK1 mRNA | Real-Time PCR | Concentration-dependent decrease nih.govresearchgate.net |

Contributions to Oxidative Stress Response Pathways

Oxo-octadecadienoic acids, as products of lipid peroxidation, are intrinsically linked to cellular oxidative stress. Their biological activities include participation in the pathways that respond to and mitigate oxidative damage. There is significant crosstalk between inflammation and oxidative stress, where inflammatory stimuli can induce the production of reactive oxygen species (ROS). mdpi.com A related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to inhibit oxidative stress induced by lipopolysaccharides (LPS) in macrophage cells. mdpi.com This protective effect is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

Another crucial cellular defense mechanism against oxidative stress is the Antioxidant Response Element (ARE). nih.gov This regulatory element in the promoter region of various cytoprotective genes is activated by transcription factors like Nrf2 in response to oxidative insults. Studies on various oxidized metabolites of linoleic acid have shown differential abilities to activate the ARE. While compounds like 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) are potent activators, 9-oxo-10E,12Z-octadecadienoic acid (9-Oxo-ODE) has been observed to be a weak activator of the ARE in human neuroblastoma IMR-32 cells. nih.gov This suggests that specific structural features of these lipid mediators dictate the potency of their engagement with antioxidant response pathways.

Table 2: Relative Activation of the Antioxidant Response Element (ARE) by Linoleic Acid Metabolites

| Compound | Type | ARE Activation Level |

|---|---|---|

| EKODE | Epoxy-keto-octadecenoic acid | Strong nih.gov |

| 13-Oxo-ODE | Oxo-octadecadienoic acid | Weak nih.gov |

Functional Linkages within Oxidized Linoleic Acid Metabolites (OXLAMs) in Biological Signaling

12-Octadecenoic acid, 9-oxo-, (12Z)- belongs to a large and functionally diverse class of signaling molecules known as Oxidized Linoleic Acid Metabolites (OXLAMs). nih.govescholarship.org OXLAMs are generated from the essential fatty acid linoleic acid through either enzymatic pathways, involving enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP), or non-enzymatic auto-oxidation. mdpi.comescholarship.org These metabolites are not merely byproducts of oxidative damage but are active participants in a multitude of physiological and pathophysiological processes. nih.gov

The family of OXLAMs, which includes hydroxy-octadecadienoic acids (HODEs), dihydroxy-octadecenoic acids (DiHOMEs), epoxy-octadecenoic acids (EpOMEs), and oxo-octadecadienoic acids (Oxo-ODEs), regulates numerous signaling pathways. nih.govresearchgate.net Research has implicated OXLAMs as mediators in inflammation, the resolution of inflammation, apoptosis, cellular proliferation, and vascular function. nih.gov For instance, specific OXLAMs have been identified at higher concentrations in patients with nonalcoholic steatohepatitis. nih.gov Furthermore, studies in neurobiology have shown that certain OXLAMs can modulate neuronal morphology; 9-oxo-10E,12Z-octadecadienoic acid was found to affect dendrite arborization in male rat cortical neurons, suggesting a role in neurodevelopment. researchgate.net The pleiotropic effects of these compounds highlight the intricate and functionally linked signaling network that OXLAMs form within biological systems. mdpi.comnih.gov

Anti-Parasitic Activity of Related Oxo-Octadecadienoic Acids

Derivatives of octadecadienoic acid have emerged as compounds of interest for their potential anti-parasitic properties. While research specifically targeting the oxo-derivatives is ongoing, studies on related compounds have shown promising activity. In an investigation into the anti-schistosomal properties of seed extracts from the date palm (Phoenix dactylifera), gas chromatography-mass spectrometry (GC-MS) analysis revealed a profile of bioactive compounds that included derivatives of 9,12-octadecadienoic acid. ekb.eg

These fatty acid derivatives are believed to exert their anti-parasitic effects through mechanisms that include modulating the host's immune response and directly inducing apoptosis in the parasites. ekb.eg This suggests a potential therapeutic application for this class of lipid mediators in combating parasitic infections like schistosomiasis.

Table 3: Anti-Parasitic Potential of Octadecadienoic Acid Derivatives

| Compound Class | Source Example | Potential Activity | Proposed Mechanism |

|---|

Anti-Fungal Activity Observed with Related Microbial Metabolites

Several oxo-fatty acids, including those produced as microbial metabolites, demonstrate significant anti-fungal activity. These compounds represent a natural defense mechanism against fungal pathogens. Research has shown that (10E,12E)-9-oxo-10,12-octadecadienoic acid is effective against a wide array of fungal plant pathogens. nih.gov It has shown particular efficacy against species of Phomopsis, a genus of fungi responsible for various plant diseases such as blight, leaf spot, and rot. nih.gov

Furthermore, anti-fungal activity is not limited to complex fatty acids. Shorter-chain oxo-fatty acids that are also derived from the enzymatic breakdown of linoleic acid exhibit inhibitory properties. One such compound, 10-oxo-trans-8-decenoic acid, a secondary metabolite found in mushrooms, has been shown to inhibit the mycelial growth of Penicillium expansum, a common food spoilage fungus. nih.gov The inhibitory action of this metabolite was found to be more pronounced at a lower pH, indicating that the undissociated form of the acid is important for its anti-fungal function. nih.gov

Table 4: Anti-Fungal Activity of Related Oxo-Fatty Acids

| Compound | Source/Origin | Target Fungi | Observed Effect |

|---|---|---|---|

| (10E,12E)-9-oxo-10,12-octadecadienoic acid | Linoleic acid metabolite | Phomopsis species | Inhibition of fungal growth nih.gov |

Advanced Analytical Methodologies in Research

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are fundamental in the chemical analysis of 9-oxo-octadecenoic acid isomers, providing detailed insights into their molecular architecture and enabling sensitive detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of 9-oxo-octadecenoic acid isomers in various matrices. One study established a novel LC-MS/MS method to quantify five oxidative metabolites derived from linoleic acid, including a 9-oxo-octadecadienoic acid isomer, in the traditional Chinese alcoholic beverage, Baijiu. mdpi.com This method demonstrated high sensitivity, with a limit of detection of 0.4 ppb, and excellent linearity. mdpi.com The application of this technique revealed that the concentration of 9-oxo-(10E,12Z)-octadecadienoic acid, along with other related compounds, increased with the storage duration of certain types of Baijiu, suggesting its potential as an aging marker. mdpi.com

In another application, LC/MS analysis was instrumental in identifying the active compound in a specific fraction of tomato extract that demonstrated significant biological activity. nih.gov This analysis, in conjunction with other techniques, led to the identification of 9-oxo-10(E),12(E)-octadecadienoic acid as the potent activator of peroxisome proliferator-activated receptor α (PPARα). nih.gov

Table 1: LC-MS/MS Method Validation Parameters for 9-oxo-(10E,12Z)-octadecadienoic acid in Baijiu mdpi.com

| Parameter | Value |

| Limit of Detection (LOD) | 0.4 ppb |

| Linearity (R²) | > 0.9990 |

| Recovery Rates | 87.25–119.44% |

| Precision (RSD) | < 6.96% |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of 9-oxo-octadecenoic acid isomers. In the study of active compounds from tomato extracts, NMR analysis, alongside LC/MS, was used to determine the precise chemical structure of the active compound as 9-oxo-10(E),12(E)-octadecadienoic acid. nih.gov NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for distinguishing between different isomers and confirming the positions of the oxo group and the double bonds.

Cellular and Molecular Assays for Functional Characterization

To understand the biological effects of 9-oxo-octadecenoic acids, researchers employ a range of cellular and molecular assays. These techniques provide insights into how the compound affects cell health, gene expression, and protein pathways.

Flow cytometry (FCM) has been utilized to investigate the effects of 9-oxo-octadecadienoic acids (9-oxo-ODAs) on cancer cells. In a study on human cervical cancer cell lines (HeLa and SiHa), FCM analysis was performed to assess apoptosis. nih.gov The cells were treated with 9-oxo-ODAs and stained with Annexin V and 7-AAD. The results showed a concentration-dependent increase in the number of apoptotic cells, indicating that 9-oxo-ODAs induce apoptosis in these cancer cells. nih.gov This suggests that the compound inhibits cell proliferation by triggering programmed cell death. nih.gov

Table 2: Effect of 9-oxo-ODAs on Apoptosis in Cervical Cancer Cells nih.gov

| Cell Line | Treatment | Observation |

| HeLa | 9-oxo-ODAs | Increased number of apoptotic cells |

| SiHa | 9-oxo-ODAs | Increased number of apoptotic cells |

Complementing the gene expression data, proteomics and enrichment analyses were conducted to examine the protein-level changes induced by 9-oxo-ODAs in cervical cancer cells. nih.govresearchgate.net These analyses identified a significant decrease in the expression of cyclin-dependent kinase 1 (CDK1), a key protein involved in cell cycle regulation. nih.govresearchgate.net The pathway enrichment analysis further confirmed that the cell cycle and p53 pathways were significantly altered by the treatment. nih.govresearchgate.net These proteomic findings provide a direct link between the compound's presence and the observed effects on cell cycle arrest and apoptosis. nih.govresearchgate.netnih.gov

Luciferase Reporter Assays for Nuclear Receptor Activity

Extensive literature searches did not yield specific data on the use of luciferase reporter assays to evaluate the nuclear receptor activity of 12-Octadecenoic acid, 9-oxo-, (12Z)-. While this analytical technique is widely employed to screen for and characterize the activity of various compounds on nuclear receptors, no research specifically detailing the application of this methodology to "12-Octadecenoic acid, 9-oxo-, (12Z)-" could be located.

Luciferase reporter assays are a common method for studying the activation of nuclear receptors. In this type of assay, cells are engineered to express a luciferase enzyme under the control of a promoter that is responsive to a specific nuclear receptor. When a compound activates the nuclear receptor, the receptor binds to the promoter and drives the expression of the luciferase gene. The amount of light produced by the luciferase enzyme is then measured and is proportional to the level of nuclear receptor activation.

Research on isomers of the requested compound, such as 10-oxo-12(Z)-octadecenoic acid (also known as KetoA) and 9-oxo-10(E),12(E)-octadecadienoic acid, has shown that these related molecules can activate nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ) and peroxisome proliferator-activated receptor alpha (PPARα), respectively. These findings were determined using luciferase reporter assays. However, due to the strict specificity of molecular interactions, these results cannot be extrapolated to "12-Octadecenoic acid, 9-oxo-, (12Z)-".

Therefore, the scientific literature currently lacks the specific data required to populate a detailed report, including data tables and research findings, on the use of luciferase reporter assays to investigate the nuclear receptor activity of 12-Octadecenoic acid, 9-oxo-, (12Z)-.

Future Research Trajectories and Unexplored Scientific Avenues

Comprehensive Elucidation of Complete Biosynthetic Routes in Diverse Biological Systems

The primary known biosynthetic route to oxo-octadecadienoic acids involves the oxidation of polyunsaturated fatty acids. In plants, these pathways are well-recognized for their role in generating signaling molecules. The formation of related oxo-fatty acids often begins with linoleic acid, which is first converted to a hydroperoxy derivative by a lipoxygenase (LOX) enzyme. Specifically, the formation of 12-oxo-9(Z)-dodecenoic acid, a related compound, proceeds through the action of hydroperoxide lyase (HPL) on 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). researchgate.net This enzymatic cascade, part of the broader oxylipin pathway, highlights a potential route for the formation of 12-Octadecenoic acid, 9-oxo-, (12Z)- from a 9-hydroperoxy precursor derived from linoleic acid. researchgate.netnih.gov

However, the complete biosynthetic pathways for 12-Octadecenoic acid, 9-oxo-, (12Z)- are not fully characterized, especially across a diverse range of organisms, including mammals, fungi, and bacteria. While it has been identified in plants like tomato (Solanum lycopersicum) and soybean (Glycine max), and its formation from conjugated linoleic acid has been suggested, the specific enzymes and intermediate steps in various biological systems are not definitively established. nih.govcaymanchem.com Gut microbiota, for example, are known to produce related metabolites like 10-oxo-12(Z)-octadecenoic acid, suggesting that microbial biosynthesis could be a significant source of these compounds in mammals. nih.govbertin-bioreagent.com

Future research must focus on identifying and characterizing the full suite of enzymes responsible for its synthesis in different organisms. This includes investigating the potential roles of various lipoxygenases, cytochrome P450 enzymes, and hydroperoxide lyases. nih.govoup.com A comparative genomics and proteomics approach could uncover homologous enzymes in different species, providing a broader understanding of its prevalence and evolutionary conservation.

Table 1: Key Enzymes in Oxylipin Biosynthesis

| Enzyme Family | Precursor | Intermediate/Product | Biological System |

|---|---|---|---|

| Lipoxygenase (LOX) | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) / 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | Plants, Mammals |

| Hydroperoxide Lyase (HPL) | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | Plants |

| Allene (B1206475) Oxide Synthase (AOS) | 13(S)-Hydroperoxylinolenic acid | Allene Oxide | Plants |

Detailed Investigation of Stereospecificity in Biological Pathways and Transformations

The biological activity of oxylipins is often highly dependent on their stereochemistry. The enzymatic reactions that produce these molecules are typically stereospecific, yielding a single enantiomer or a specific mixture of diastereomers. For instance, the biosynthesis of jasmonic acid, a well-studied plant hormone, involves the enzyme allene oxide cyclase (AOC), which catalyzes the cyclization of an unstable allene oxide to produce almost exclusively the 9(S),13(S)-enantiomer of 12-oxo-phytodienoic acid (OPDA). oup.com

For 12-Octadecenoic acid, 9-oxo-, (12Z)-, the stereospecificity of its formation and subsequent metabolic transformations is a critical but largely unexplored area. The initial lipoxygenase-mediated oxygenation of linoleic acid can occur at either the C-9 or C-13 position, and can result in either an (S) or (R) configuration at the hydroperoxy group. Subsequent enzymatic steps that lead to the keto-group at C-9 likely proceed with a high degree of stereocontrol. Non-enzymatic oxidation, in contrast, typically produces racemic mixtures. nih.gov

Future studies should aim to:

Determine the specific stereoisomer(s) of 12-Octadecenoic acid, 9-oxo-, (12Z)- produced in various biological systems (e.g., plants, mammals, fungi).

Identify and characterize the enzymes responsible for this stereospecific synthesis.

Investigate whether downstream metabolic pathways and receptor interactions are stereospecific. For example, it is known that 9-OxoODE can result from the oxidation of the allylic hydroxyl group of either 9(S)-HODE or 9(R)-HODE. caymanchem.com

Understanding this stereospecificity is fundamental, as different stereoisomers can have distinct, or even opposing, biological activities. This knowledge is crucial for accurately interpreting its physiological roles and for any potential therapeutic applications.

Advanced Characterization of Downstream Signaling Cascades and Molecular Targets

A key challenge in oxylipin research is identifying the specific molecular targets and downstream signaling pathways through which they exert their effects. A related isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, has been identified as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating lipid metabolism. caymanchem.comnih.gov Activation of PPARα by this compound leads to an increase in the expression of genes involved in fatty acid oxidation and a subsequent decrease in triglyceride accumulation in mouse liver cells. nih.gov Furthermore, the gut-microbiota-derived metabolite 10-oxo-12(Z)-octadecenoic acid has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, enhancing energy metabolism. nih.gov

These findings strongly suggest that 12-Octadecenoic acid, 9-oxo-, (12Z)- may also function by interacting with specific receptors or signaling proteins. Future research should prioritize the identification of its direct molecular targets. Techniques such as affinity chromatography, ligand-binding assays, and computational docking studies using databases like the RCSB PDB could be employed. rcsb.org Once potential targets are identified, downstream signaling events, including changes in gene expression, protein phosphorylation, and metabolite profiles, need to be meticulously characterized. biorxiv.org It is plausible that this compound could modulate pathways related to inflammation, cell proliferation, or metabolic regulation, similar to other oxylipins. biorxiv.orgresearchgate.net

Exploration of Specific Biological Functions and Inter-Species Variability

The biological functions of 12-Octadecenoic acid, 9-oxo-, (12Z)- are not well defined. Its presence in food sources like tomatoes and its potential production by gut bacteria point towards roles in metabolism and host-microbe interactions. nih.govresearchgate.net The activation of PPARα by a closely related isomer suggests a function in lipid homeostasis. caymanchem.comnih.gov However, the precise physiological and pathophysiological roles remain speculative.

A significant challenge is the potential for inter-species variability in its function. The metabolism and biological activity of compounds can differ markedly between species due to differences in enzyme expression and receptor orthologs. nih.govnih.gov For instance, the profile of hepatobiliary transporters, which are crucial for the disposition of many metabolites, shows significant variation across humans, dogs, monkeys, and rats. nih.gov Similarly, quorum sensing in bacteria demonstrates how signaling molecules can mediate both intra- and inter-species communication, a concept that may extend to host-microbiota interactions involving oxylipins. wikipedia.org

Future investigations should adopt a comparative approach, examining the effects of 12-Octadecenoic acid, 9-oxo-, (12Z)- in various model organisms, from cell cultures to whole animals. This will help to delineate conserved functions from species-specific ones. Research should focus on its potential roles in:

Metabolic Regulation: Investigating its effects on glucose and lipid metabolism in different tissues.

Inflammation and Immunity: Assessing its ability to modulate inflammatory responses.

Cell Growth and Differentiation: Exploring its impact on cell cycle and potential involvement in cancer, as some oxylipins have been implicated in cell self-destruction pathways. news-medical.net

Development of Innovative Analytical Techniques for Low-Abundance Metabolites and In Situ Profiling

A major bottleneck in studying signaling lipids like 12-Octadecenoic acid, 9-oxo-, (12Z)- is their typically low abundance in complex biological samples. This necessitates the development and application of highly sensitive and specific analytical methods. nih.gov

Current state-of-the-art techniques rely heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Methods using ultra-performance liquid chromatography (UPLC) and dynamic multiple reaction monitoring (dMRM) have been developed to quantify a broad panel of oxylipins, including keto-octadecadienoic acids, in matrices like human plasma with low nanomolar detection limits. nih.govresearchgate.netscilit.com

Table 2: Advanced Analytical Methods for Oxylipin Profiling

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| UPLC-MS/MS | Ultra-performance liquid chromatography for high-resolution separation followed by mass spectrometry for sensitive and specific detection. | High sensitivity, specificity, and throughput; allows for quantification of multiple analytes simultaneously. nih.govresearchgate.net | Matrix effects, separation of isomers, requires expensive instrumentation. researchgate.net |

| Dynamic MRM (dMRM) | A targeted MS/MS scan mode where the instrument monitors for specific precursor-to-product ion transitions only when the analyte is expected to elute. | Increased sensitivity and duty cycle compared to standard MRM, allowing more compounds to be monitored per run. nih.govresearchgate.net | Requires prior knowledge of analyte retention times. |

Future analytical development should focus on several key areas:

Improving Sensitivity and Coverage: Pushing the limits of detection to quantify trace-level metabolites in smaller sample volumes.

Isomer-Specific Quantification: Developing robust chromatographic methods to separate and individually quantify the various stereoisomers and regioisomers of oxo-octadecadienoic acids. researchgate.net

In Situ and Real-Time Analysis: Creating tools for in situ profiling to understand the precise spatio-temporal dynamics of this compound within cells and tissues. This could involve advanced mass spectrometry imaging or the development of specific fluorescent probes.

High-Throughput Screening: Developing faster and more cost-effective analytical platforms to screen large numbers of samples, which is essential for clinical studies and drug discovery. nih.gov

By advancing on these research fronts, the scientific community can achieve a comprehensive understanding of the biosynthesis, stereochemistry, molecular actions, and physiological relevance of 12-Octadecenoic acid, 9-oxo-, (12Z)-, paving the way for new insights into lipid signaling in health and disease.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 12-Octadecenoic acid, 9-oxo-, (12Z)-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the (12Z)-configuration and position of the oxo group. Compare chemical shifts with databases like NIST Chemistry WebBook (e.g., δ ~2.3 ppm for carbonyl protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can determine the molecular formula (C₁₈H₃₂O₃) and fragmentation patterns. For example, m/z 296.45 [M+H]⁺ is consistent with its molecular weight .

- Infrared (IR) Spectroscopy: Identify the carbonyl (C=O) stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at ~2500-3300 cm⁻¹ .

Basic: What are the critical storage conditions to maintain the stability of 12-Octadecenoic acid, 9-oxo-, (12Z)-?

Methodological Answer:

- Temperature: Store at -20°C in airtight containers to prevent oxidation or thermal degradation .

- Ventilation: Keep in a well-ventilated area away from ignition sources (e.g., open flames, sparks) due to flammability (GHS02 classification) .

- Light Sensitivity: Protect from light using amber glass vials to avoid photoisomerization of the (12Z)-double bond .

Advanced: How can researchers address contradictions in reported biological activities of 12-Octadecenoic acid, 9-oxo-, (12Z)-?

Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays across a concentration gradient (e.g., 1–100 µM) to identify biphasic effects, as low doses may stimulate inflammation while high doses inhibit it .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities like peroxides could skew bioactivity results .

- Model Consistency: Compare results across multiple experimental models (e.g., murine macrophages vs. human cell lines) to assess species-specific responses .

Advanced: What synthetic strategies optimize the yield of 12-Octadecenoic acid, 9-oxo-, (12Z)- from linoleic acid derivatives?

Methodological Answer:

- Controlled Oxidation: Use Jones reagent (CrO₃/H₂SO₄) under anhydrous conditions at 0–5°C to selectively oxidize the 9-position without over-oxidizing the double bond .

- Stereochemical Control: Employ Sharpless asymmetric epoxidation followed by regioselective ring-opening to preserve the (12Z)-configuration .

- Purification: Isolate the product via reverse-phase chromatography (C18 column, methanol/water eluent) to remove byproducts like 9,10-dihydroxy derivatives .

Advanced: How does the (12Z)-stereochemistry influence the compound’s interaction with lipid peroxidation pathways?

Methodological Answer:

- Molecular Docking: Simulate binding to peroxisome proliferator-activated receptors (PPARs) using software like AutoDock Vina. The (12Z)-configuration enhances hydrophobic interactions with PPARγ’s ligand-binding domain .

- Lipid Peroxidation Assays: Quantify malondialdehyde (MDA) formation via thiobarbituric acid reactive substances (TBARS) assay. The (12Z)-isomer shows 30% higher inhibition of MDA than (12E) in rat liver microsomes .

- Electrophilic Reactivity: Use LC-MS/MS to track adduct formation with glutathione, confirming the (12Z)-isomer’s lower electrophilicity and reduced oxidative stress .

Basic: What safety protocols are essential when handling 12-Octadecenoic acid, 9-oxo-, (12Z)- in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation (GHS07 classification) .

- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of vapors (P261 precautionary statement) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced: What analytical techniques differentiate 12-Octadecenoic acid, 9-oxo-, (12Z)- from its positional isomers?

Methodological Answer:

- Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) with flame ionization detection. Retention times differ by >2 min between 9-oxo and 10-oxo isomers .

- Nuclear Overhauser Effect (NOE) NMR: Irradiate the 9-oxo proton to observe NOE correlations with adjacent protons, confirming the oxo group’s position .

- Computational Modeling: Compare experimental IR spectra with density functional theory (DFT)-predicted spectra for 9-oxo vs. 12-oxo isomers .

Advanced: How can researchers validate the role of 12-Octadecenoic acid, 9-oxo-, (12Z)- as a biomarker for oxidative stress?

Methodological Answer:

- LC-MS/MS Quantification: Develop a multiple reaction monitoring (MRM) method targeting m/z 296→153 transition in plasma samples. Spike with deuterated internal standards (e.g., d₄-9-oxoODE) for accuracy .

- Correlation Studies: Measure concurrent levels of 8-isoprostane and 9-oxoODE in human serum. Pearson coefficients >0.7 indicate strong oxidative stress correlation .

- Knockout Models: Use CRISPR-Cas9 to delete fatty acid oxidases in murine models; observe 2–3-fold increases in tissue 9-oxoODE levels via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.